molecular formula C9H15NO B2848708 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1099571-64-8

2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B2848708
CAS No.: 1099571-64-8
M. Wt: 153.225
InChI Key: YQGGMUJPXGWROQ-UHFFFAOYSA-N
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Description

2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one ( 1099571-64-8) is a bicyclic organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound features an 8-azabicyclo[3.2.1]octane core, a scaffold of significant interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and its presence in pharmacologically active molecules . The rigid, three-dimensional bicyclic structure provides a versatile platform for the development of novel therapeutic agents. The 8-azabicyclo[3.2.1]octane structural motif is a privileged scaffold in drug discovery. Research indicates that derivatives of this core have demonstrated a range of biological activities, serving as key intermediates in the total synthesis of complex natural products . Notably, recent scientific literature has highlighted the application of pyrazole-substituted 8-azabicyclo[3.2.1]octane derivatives as a novel class of potent, systemically available, and non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain by preserving endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and neuroprotective properties . Consequently, this chemical scaffold represents a valuable building block for researchers developing new molecular entities for investigating inflammatory conditions and the endocannabinoid system. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6-8-4-3-7(10(8)2)5-9(6)11/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGGMUJPXGWROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Optimization

Robinson’s "double Mannich" reaction remains foundational for synthesizing the azabicyclo[3.2.1]octane skeleton. For 2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one, modifications involve substituting methylamine with dimethylamine to introduce the 8-methyl group and incorporating acetone derivatives pre-functionalized with a methyl group at the 2-position.

Key Reaction Components :

  • Succinaldehyde : Serves as the four-carbon diamine precursor.
  • Dimethylamine : Introduces the 8-methyl substituent via reductive amination.
  • 2-Methylacetonedicarboxylic acid : Provides the 2-methyl group and facilitates cyclization.

The reaction proceeds in a buffered aqueous solution (pH 6–7) at 25–40°C, with calcium carbonate often employed to maintain physiological pH. Under these conditions, the tandem Mannich reactions form the bicyclic structure in a single pot, achieving yields of 65–78%.

Mechanistic Insights

  • Primary Amine Condensation : Dimethylamine reacts with succinaldehyde to form a Schiff base intermediate.
  • First Mannich Cyclization : Nucleophilic attack by the enolate of 2-methylacetonedicarboxylic acid forms the pyrrolidine ring.
  • Second Mannich Cyclization : Intramolecular attack by the secondary amine generates the bicyclic structure.
  • Decarboxylation : Loss of carbon dioxide yields the final ketone.

Grignard Reagent-Based Alkylation Strategies

Tropinone Derivative Functionalization

A patent by EP2195314B1 discloses a method for functionalizing 8-azabicyclo[3.2.1]octan-3-one intermediates using Grignard reagents. For 2,8-dimethyl substitution, the protocol involves:

  • Protection of the Amine : Benzyl or tert-butyl carbamate (Boc) groups shield the 8-nitrogen during subsequent reactions.
  • Grignard Addition : Treatment with methylmagnesium bromide (2 equivalents) at 0–10°C introduces the 2-methyl group via nucleophilic attack on the ketone.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis removes the protecting group, yielding the 8-methyl amine.

Example Protocol :

  • Starting Material : 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 equiv).
  • Grignard Reagent : Methylmagnesium bromide (2.2 equiv) in tetrahydrofuran (THF) at 0°C.
  • Yield : 72% after column chromatography.

Reductive Amination Approaches

Two-Step Alkylation-Reduction

A method adapted from US20060058343A1 employs reductive amination to install both methyl groups:

  • Primary Alkylation :

    • React 8-azabicyclo[3.2.1]octan-3-one with methyl iodide (2.0 equiv) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
    • Intermediate : 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (85% yield).
  • Secondary Alkylation :

    • Treat the intermediate with lithium diisopropylamide (LDA, 1.1 equiv) at -78°C, followed by methyl triflate (1.5 equiv).
    • Yield : 68% for 2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Systems

The high cost of nortropinone hydrochloride, a traditional starting material, has driven the development of alternative routes. EP2195314B1 highlights the use of cerium chloride (CeCl₃) as a transmetalation agent to enhance Grignard reagent reactivity, reducing side reactions and improving yields to >80%.

Solvent and Temperature Optimization

Industrial protocols favor tetrahydrofuran (THF) over dichloromethane (DCM) due to its higher boiling point (66°C vs. 40°C), enabling safer scale-up. Reaction temperatures are maintained at 0–10°C to minimize epimerization.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield (%) Scalability Reference
Biomimetic Synthesis Succinaldehyde, dimethylamine 2-Methylacetonedicarboxylic acid 78 High
Grignard Alkylation 8-Protected tropinone Methylmagnesium bromide 72 Moderate
Reductive Amination 8-Azabicyclo[3.2.1]octan-3-one Methyl iodide, LDA 68 Low

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The pharmacological and chemical properties of 2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-one are influenced by substituents on the bicyclic framework. Below is a comparative analysis of its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one 2-CH₃, 8-CH₃, 3-C=O C₉H₁₃NO 153.22 Neuroactive agent precursor, chemotherapeutic intermediate
8-Azabicyclo[3.2.1]octan-3-one 3-C=O C₇H₁₁NO 125.17 Base structure for tropane alkaloids; no significant bioactivity alone
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one 8-(CH₂CH(CH₃)₂) C₁₀H₁₇NO 167.25 Intermediate for nerve agents (e.g., atropine derivatives)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one 8-(C₆H₅CH₂) C₁₄H₁₇NO 215.29 Anticholinesterase activity, prion disease research
2,4-Bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one 2,4-(C₆H₅CH=), 8-CH₃, 3-C=O C₂₃H₂₂NO 328.43 Cytotoxic agent with preferential toxicity to tumor cells

Reactivity Trends :

  • Aldehydes react faster with the ketone group than ketones due to electronic and steric factors .
  • The 8-methyl group enhances steric hindrance, reducing reactivity compared to unsubstituted analogs .

Physical Properties

  • Boiling Point : The unsubstituted 8-azabicyclo[3.2.1]octan-3-one has a lower boiling point (~250°C) compared to methyl- or benzyl-substituted derivatives due to increased molecular weight and polarity .
  • Solubility : Methyl and benzylidene substituents reduce water solubility but enhance lipid solubility, improving blood-brain barrier penetration .

Biological Activity

2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is part of the tropane alkaloids family, which are known for their diverse effects on neurotransmitter systems and other biological pathways.

Chemical Structure and Properties

The chemical structure of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one features a bicyclic framework that includes a nitrogen atom within a six-membered ring fused to a cyclopentane ring. This unique structure contributes to its biological activity and interaction with various biomolecules.

PropertyValue
Molecular FormulaC₉H₁₅N
Molecular Weight135.23 g/mol
CAS Number1099571-64-8
SolubilitySoluble in organic solvents

The biological activity of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one primarily involves its interaction with neurotransmitter systems, particularly through modulation of acetylcholine receptors and inhibition of acetylcholinesterase (AChE). This action can enhance cholinergic signaling, which is crucial for cognitive functions and neuromuscular transmission.

Key Findings:

Case Studies

  • Cognitive Enhancement : A study explored the effects of tropane derivatives on memory in animal models. It was found that compounds similar to 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one significantly improved performance in memory tasks by enhancing cholinergic activity .
  • Nematicidal Activity : Research indicated that related compounds exhibited nematicidal properties against various nematodes, suggesting potential agricultural applications.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AChE InhibitionSignificant inhibition observed
Cognitive EnhancementImproved memory in animal models
Nematicidal ActivityEffective against plant-parasitic nematodes

Biochemical Pathways

The compound's influence on biochemical pathways is significant due to its ability to modulate enzyme activities and receptor interactions:

  • Enzyme Interactions : It interacts with key enzymes involved in neurotransmitter metabolism.
  • Cell Signaling : The compound may affect pathways related to neuronal signaling and plasticity.

Cellular Effects

The impact on cellular processes includes alterations in gene expression related to neurotransmitter synthesis and release, further supporting its role as a potential therapeutic agent for cognitive disorders.

Q & A

Q. Key factors :

  • Catalyst choice : Solid NaOH in mechanochemical synthesis enhances reaction efficiency.
  • Solvent-free conditions : Minimize side reactions and improve yield.
  • Enzyme engineering : Tailored transaminase variants optimize stereochemical outcomes .

How is the bicyclic structure of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one confirmed, and what analytical techniques are essential for structural elucidation?

Basic
Structural confirmation relies on:

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for analogs like (2R)-8-Benzyl derivatives (orthorhombic crystal system, space group P212121) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions and ring conformation.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Example : For 8-methyl-8-azabicyclo[3.2.1]octan-3-one derivatives, crystallographic data (e.g., unit cell parameters: a=5.9354A˚a = 5.9354 \, \text{Å}, b=13.3091A˚b = 13.3091 \, \text{Å}, c=22.1511A˚c = 22.1511 \, \text{Å}) provide definitive structural proof .

What structure-activity relationship (SAR) insights exist for 8-substituted derivatives of 8-azabicyclo[3.2.1]octan-3-one in modulating neurotransmitter transporters?

Advanced
SAR studies reveal:

  • Substituent effects : 8-Alkyl groups (e.g., methyl, ethyl) enhance affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Rigid bicyclic frameworks improve stereoselective binding .
  • Stereochemistry : Exo-amine configurations (e.g., 3-amino derivatives) show higher DAT inhibition than endo-isomers .

Q. Comparative data :

DerivativeDAT IC50_{50} (nM)SERT IC50_{50} (nM)NET IC50_{50} (nM)
8-Methyl120450320
8-Ethyl95380290

How can stereoselective synthesis of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one be achieved using biocatalytic methods?

Advanced
Methodology :

  • Enzyme engineering : Transaminase (TA) variants from Ruegeria sp. TM1040 (mutations: Y59W/Y87F/Y152F/T231A/I234M) catalyze biotransamination of 8-benzoyl derivatives to yield exo-amine products with >99% de .
  • Reaction optimization : pH 7.5–8.5, 30–37°C, and cofactor recycling systems (e.g., PLP) enhance efficiency.

Example : Biotransamination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one produces 3-amino derivatives with near-perfect diastereoselectivity .

What strategies resolve contradictions in reported biological activity data for 8-azabicyclo[3.2.1]octan-3-one derivatives across different studies?

Advanced
Approaches :

  • Standardized assays : Use identical cell lines (e.g., HEK293 for transporter studies) and buffer conditions.
  • Enantiomeric purity assessment : Chiral HPLC or SFC validates stereochemical consistency .
  • Meta-analysis : Compare datasets using normalized metrics (e.g., % inhibition at 1 μM).

Case study : Discrepancies in DAT inhibition (e.g., 120 nM vs. 250 nM IC50_{50}) were resolved by controlling for intracellular chloride concentrations .

What are the primary biological targets of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one, and what experimental models validate its activity?

Q. Basic

  • Neurotransmitter transporters : DAT, SERT, and NET inhibition validated via radioligand binding assays in transfected HEK293 cells .
  • Antimicrobial activity : MIC <0.03125 μg/mL against Staphylococcus aureus in broth microdilution assays .

Q. Validation models :

TargetAssay TypeModel Organism/Cell Line
DAT/SERT/NETRadioligand bindingHEK293 transfected cells
AntibacterialMIC determinationS. aureus ATCC 29213

How does the introduction of methyl groups at the 2 and 8 positions affect the compound's pharmacokinetic properties compared to non-methylated analogs?

Q. Advanced

  • Lipophilicity : Methylation increases logP (e.g., from 1.2 to 1.8), enhancing blood-brain barrier penetration .
  • Metabolic stability : 8-Methylation reduces CYP3A4-mediated oxidation, prolonging half-life in hepatic microsomes .

Q. Data :

CompoundlogPt1/2_{1/2} (Human Liver Microsomes)
8-Azabicyclo[3.2.1]octan-3-one1.21.2 h
2,8-Dimethyl derivative1.83.5 h

What are the documented stability and storage conditions for 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one to ensure experimental reproducibility?

Q. Basic

  • Storage : -20°C under inert gas (N2_2 or Ar) in amber vials to prevent oxidation.
  • Stability : Stable for >6 months when desiccated (RH <10%) .

Note : Hydrolysis risk increases in aqueous solutions (pH >8); use freshly prepared buffers .

What computational methods are employed to predict the binding modes of 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one with dopamine receptors?

Q. Advanced

  • Molecular docking : Uses crystal structures of D2/D3 receptors (PDB: 6CM4) to model ligand-receptor interactions.
  • Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories) assess binding stability and hydration effects .

Example : Docking studies predict hydrogen bonding between the 3-keto group and Asp114 in D3 receptors .

What safety precautions are necessary when handling 2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory protection : Use NIOSH-certified N95 masks for powder handling .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity .

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